molecular formula C12H23ClN2O B12795180 1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea CAS No. 13908-16-2

1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea

Cat. No.: B12795180
CAS No.: 13908-16-2
M. Wt: 246.78 g/mol
InChI Key: DSLTZAHFAWMNRS-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea is a chemical compound known for its unique structure and properties It consists of a urea moiety attached to a 2-chloroethyl group and a 3,3,5-trimethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea typically involves the reaction of 3,3,5-trimethylcyclohexylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,3,5-trimethylcyclohexylamine+2-chloroethyl isocyanateThis compound\text{3,3,5-trimethylcyclohexylamine} + \text{2-chloroethyl isocyanate} \rightarrow \text{this compound} 3,3,5-trimethylcyclohexylamine+2-chloroethyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-3-cyclohexylurea
  • 1-(2-Chloroethyl)-3-(3,3-dimethylcyclohexyl)urea
  • 1-(2-Chloroethyl)-3-(3,5-dimethylcyclohexyl)urea

Uniqueness

1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea is unique due to the presence of the 3,3,5-trimethylcyclohexyl group, which imparts specific steric and electronic properties

Properties

CAS No.

13908-16-2

Molecular Formula

C12H23ClN2O

Molecular Weight

246.78 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea

InChI

InChI=1S/C12H23ClN2O/c1-9-6-10(8-12(2,3)7-9)15-11(16)14-5-4-13/h9-10H,4-8H2,1-3H3,(H2,14,15,16)

InChI Key

DSLTZAHFAWMNRS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)NCCCl

Origin of Product

United States

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